molecular formula C11H12N2Si B13699444 5-[(Trimethylsilyl)ethynyl]picolinonitrile

5-[(Trimethylsilyl)ethynyl]picolinonitrile

Cat. No.: B13699444
M. Wt: 200.31 g/mol
InChI Key: DXJAFMADFPEPES-UHFFFAOYSA-N
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Description

5-[(Trimethylsilyl)ethynyl]picolinonitrile is a chemical compound with the molecular formula C11H12N2Si It is a derivative of picolinonitrile, where a trimethylsilyl group is attached to the ethynyl moiety at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Trimethylsilyl)ethynyl]picolinonitrile typically involves the reaction of 5-bromo-2-picolinonitrile with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(0) complex, such as Pd(PPh3)4

    Base: Triethylamine or potassium carbonate

    Temperature: Room temperature to 80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents, catalysts, and bases.

Chemical Reactions Analysis

Types of Reactions

5-[(Trimethylsilyl)ethynyl]picolinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted picolinonitrile derivatives.

Scientific Research Applications

5-[(Trimethylsilyl)ethynyl]picolinonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(Trimethylsilyl)ethynyl]picolinonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity to various targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-[(Trimethylsilyl)ethynyl]picolinonitrile
  • 3-Amino-5-[(Trimethylsilyl)ethynyl]picolinonitrile
  • 5-[(Trimethylsilyl)ethynyl]-2-picolinonitrile

Uniqueness

5-[(Trimethylsilyl)ethynyl]picolinonitrile is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct chemical properties and reactivity. The combination of these groups with the picolinonitrile core makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C11H12N2Si

Molecular Weight

200.31 g/mol

IUPAC Name

5-(2-trimethylsilylethynyl)pyridine-2-carbonitrile

InChI

InChI=1S/C11H12N2Si/c1-14(2,3)7-6-10-4-5-11(8-12)13-9-10/h4-5,9H,1-3H3

InChI Key

DXJAFMADFPEPES-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)C#N

Origin of Product

United States

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